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molecular formula C8H6O2S B8484031 7-Methyl-1,3-benzoxathiole-2-one

7-Methyl-1,3-benzoxathiole-2-one

Cat. No. B8484031
M. Wt: 166.20 g/mol
InChI Key: BULRESMNJSTOFS-UHFFFAOYSA-N
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Patent
US09409952B2

Procedure details

Chlorocarbonylsulfenyl chloride (30.5 mmol, 2.58 ml) was added to a solution of o-cresol (Compound 101) (27.7 mmol, 3.00 g) and tributylamine (30.5 mmol, 7.35 ml) in dichloroethane (48 mL) at 0° C., and the mixture was stirred at room temperature for 2 hours. Aluminum chloride (66.6 mmol, 8.88 g) was then added to the reaction mixture at 0° C., and the mixture was stirred at room temperature overnight. Water (10 ml) was then added to the reaction mixture at 0° C., after which the mixture was extracted with ethyl acetate and the organic layer was washed with water. The organic extract was then dried over sodium sulfate. Following concentration under reduced pressure, the resulting residue was purified by reverse-phase silica gel column chromatography (0.1% aqueous formic acid solution/0.1% formic acid-acetonitrile solution=100/0→30/70) to afford 7-methylbenzo[d][1,3]oxathiol-2-one (Compound 102) (2.46 g, 53%).
Quantity
2.58 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.35 mL
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Quantity
8.88 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]([S:4]Cl)=[O:3].[C:6]1([CH3:13])[C:11]([OH:12])=[CH:10][CH:9]=[CH:8][CH:7]=1.C(N(CCCC)CCCC)CCC.[Cl-].[Al+3].[Cl-].[Cl-]>ClC(Cl)C.O>[CH3:13][C:6]1[C:11]2[O:12][C:2](=[O:3])[S:4][C:10]=2[CH:9]=[CH:8][CH:7]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
2.58 mL
Type
reactant
Smiles
ClC(=O)SCl
Name
Quantity
3 g
Type
reactant
Smiles
C1(=CC=CC=C1O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1O)C
Name
Quantity
7.35 mL
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
48 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
8.88 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
after which the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with water
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by reverse-phase silica gel column chromatography (0.1% aqueous formic acid solution/0.1% formic acid-acetonitrile solution=100/0→30/70)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CC=CC=2SC(OC21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.46 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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